molecular formula C9H12BClO4 B1426769 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid CAS No. 1701449-09-3

3-Chloro-4-ethoxy-5-methoxyphenylboronic acid

Cat. No. B1426769
M. Wt: 230.45 g/mol
InChI Key: WMLDEIMFMBMJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-ethoxy-5-methoxyphenylboronic acid, also known as CEMPA, is a boronic acid derivative that has been widely studied for its potential applications in scientific research. CEMPA is a valuable tool for scientists due to its ability to bind to certain carbohydrates and proteins, allowing for the study of their structure and function.

Scientific Research Applications

  • Fluorescence Quenching Studies

    • The fluorescence quenching of related boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid, was studied using steady-state fluorescence measurements. This research contributes to understanding the quenching mechanisms in such compounds, which is crucial for applications in biochemical sensors and molecular probes (Geethanjali, Nagaraja, & Melavanki, 2015).
  • Supramolecular Chemistry

    • Phenylboronic acids, including those with methoxy substituents, have been explored for their role in forming supramolecular assemblies. These studies are significant for the development of new materials and molecular recognition systems (Pedireddi & Seethalekshmi, 2004).
  • Suzuki–Miyaura Reaction

    • Arylboronic acids, including methoxyphenylboronic acids, are utilized in Suzuki–Miyaura reactions for creating carbon-carbon bonds. This reaction is fundamental in organic synthesis, leading to the production of biaryl compounds, often used in pharmaceuticals and agrochemicals (Zotto, Amoroso, Baratta, & Rigo, 2008).
  • Crystal Engineering

    • Research on ortho-alkoxyphenylboronic acids, including ethoxy and methoxy derivatives, focuses on designing boronic acids with monomeric structures. This work is relevant to crystal engineering, where controlling the molecular arrangement is crucial for developing new materials (Cyrański, Klimentowska, Rydzewska, Serwatowski, Sporzyński, & Stępień, 2012).
  • Corrosion Inhibition

properties

IUPAC Name

(3-chloro-4-ethoxy-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO4/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5,12-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLDEIMFMBMJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OCC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-ethoxy-5-methoxyphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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